3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole is a compound that combines the structural features of tetrazole and benzothiazole. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while benzothiazoles are recognized for their roles in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with a suitable tetrazole precursor. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .
Analyse Chemischer Reaktionen
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like acetone, catalysts like anhydrous potassium carbonate, and specific temperature controls . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The benzothiazole moiety contributes to the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole can be compared with other similar compounds, such as:
Oteseconazole: A tetrazole derivative with antifungal properties.
Quilseconazole: Another tetrazole-based antifungal compound.
Tetrazol-5-yl-methoxy-8,9-dihydropyrano[2,3-f]chromene-2,10-diones: Compounds with antimicrobial activities.
Eigenschaften
CAS-Nummer |
101480-22-2 |
---|---|
Molekularformel |
C9H7N5OS |
Molekulargewicht |
233.25 g/mol |
IUPAC-Name |
3-(2H-tetrazol-5-ylmethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C9H7N5OS/c1-2-4-7-6(3-1)9(12-16-7)15-5-8-10-13-14-11-8/h1-4H,5H2,(H,10,11,13,14) |
InChI-Schlüssel |
MIJOGDQRETVLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2)OCC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.